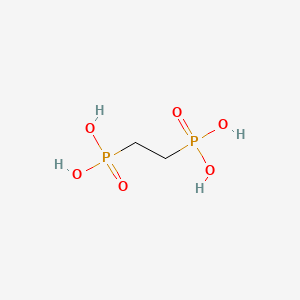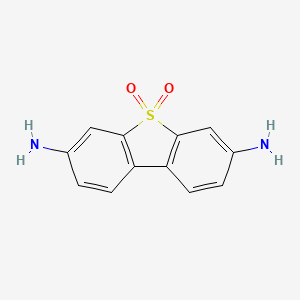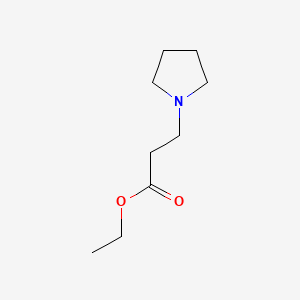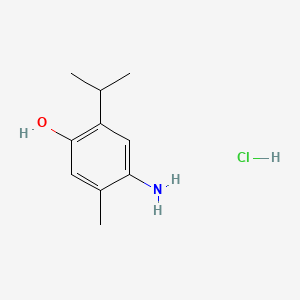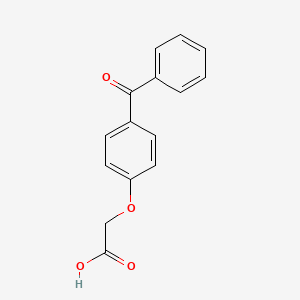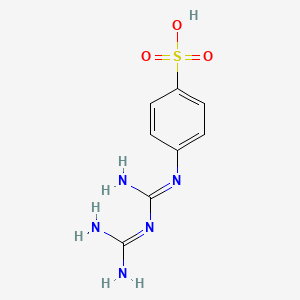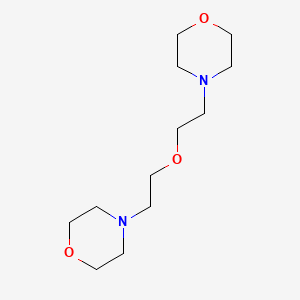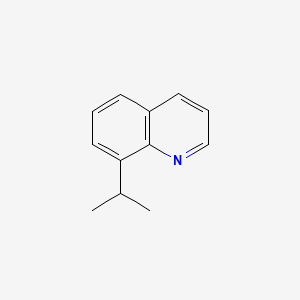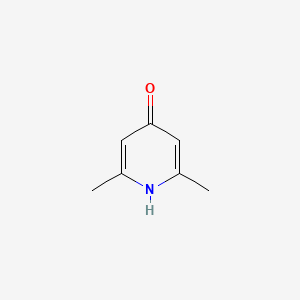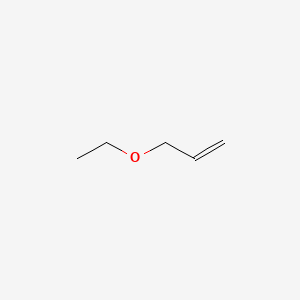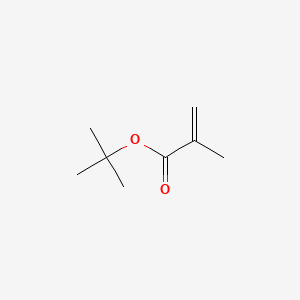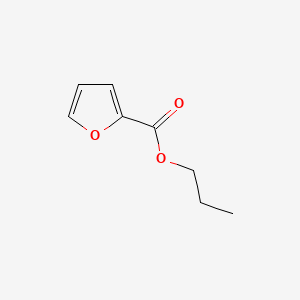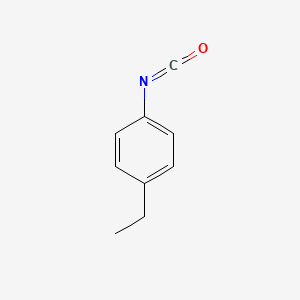
4-Ethylphenyl isocyanate
描述
4-Ethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO. . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with an ethyl group at the para position. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Ethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-ethylphenylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
C2H5C6H4NH2+COCl2→C2H5C6H4NCO+2HCl
This reaction is typically carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the isocyanate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the use of carbonyl diimidazole (CDI) as a safer alternative. The reaction proceeds as follows:
C2H5C6H4NH2+CDI→C2H5C6H4NCO+Imidazole
This method is advantageous as it reduces the risk associated with phosgene handling and provides a cleaner reaction pathway .
化学反应分析
Types of Reactions
4-Ethylphenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form corresponding carbamates, ureas, and amines.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: Can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form carbamates.
Amines: Reacts with primary and secondary amines to form ureas.
Water: Reacts with water to form amines and carbon dioxide.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines: Formed from the reaction with water.
科学研究应用
4-Ethylphenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of drugs and diagnostic agents.
作用机制
The mechanism of action of 4-ethylphenyl isocyanate involves the reactivity of the isocyanate group (-N=C=O). This group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl or imidazole) to form the final product .
相似化合物的比较
Similar Compounds
Phenyl isocyanate: Lacks the ethyl group, making it less sterically hindered.
4-Methylphenyl isocyanate: Contains a methyl group instead of an ethyl group, resulting in slightly different reactivity.
4-Isopropylphenyl isocyanate: Contains an isopropyl group, which increases steric hindrance compared to the ethyl group.
Uniqueness
4-Ethylphenyl isocyanate is unique due to the presence of the ethyl group, which provides a balance between reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of selectivity and reaction conditions .
属性
IUPAC Name |
1-ethyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYUSLQCQDLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177702 | |
| Record name | p-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-50-3 | |
| Record name | 1-Ethyl-4-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N9K55SX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-ethylphenyl isocyanate interact with sodium montmorillonite, and what are the downstream effects on polyurethane nanocomposite formation?
A1: this compound exhibits a multifaceted interaction with sodium montmorillonite (Na-MMT). In the presence of undried Na-MMT, which contains water, this compound primarily forms N,N'-bis(4-ethylphenyl) urea. This urea formation is evidenced by the appearance of urea linkages in DRIFTS spectra. [] Interestingly, a significant portion of this urea forms at the Na-MMT surface and subsequently desorbs. []
Q2: How does the presence of sodium montmorillonite affect the kinetics of polyurethane formation in the presence of this compound?
A2: The addition of Na-MMT to a polyurethane reaction mixture containing this compound significantly impacts the kinetics of polyurethane formation. Research shows that the consumption of toluene diisocyanate (TDI), a key component in polyurethane synthesis, is accelerated during the initial stages of copolymerization when Na-MMT is present at concentrations up to 10 wt%. [] This acceleration suggests that Na-MMT acts as a catalyst, facilitating the reaction between TDI and other components in the mixture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


